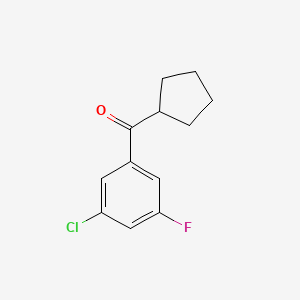

3-Chloro-5-fluorophenyl cyclopentyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMVNUHMBXUTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642576 | |

| Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-72-5 | |

| Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Chloro-5-fluorophenyl)(cyclopentyl)methanone synthesis route

An In-depth Technical Guide to the Synthesis of (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone

This guide provides a comprehensive overview of a robust and reliable synthetic route for (3-chloro-5-fluorophenyl)(cyclopentyl)methanone, a valuable ketone intermediate in contemporary drug discovery and development. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen pathway and experimental procedures, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction and Strategic Overview

(3-Chloro-5-fluorophenyl)(cyclopentyl)methanone is a substituted aryl ketone. Such molecular scaffolds are pivotal in medicinal chemistry, often serving as key intermediates in the synthesis of complex pharmaceutical agents. The specific substitution pattern of this molecule—a dichlorinated and fluorinated phenyl ring attached to a cyclopentyl ketone moiety—offers a unique combination of lipophilicity and metabolic stability, making it a desirable building block for novel therapeutics.

The synthesis of aryl ketones can be approached through several established methodologies. The two most prominent are the Friedel-Crafts acylation and the acylation of organometallic reagents.

-

Friedel-Crafts Acylation : This classic electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[1] While powerful, its efficacy is often diminished when the aromatic substrate is deactivated by electron-withdrawing groups.[2][3]

-

Organometallic Acylation : This pathway utilizes highly reactive organometallic species, such as Grignard reagents, which act as nucleophiles to attack an acylating agent.[4] This method is often more tolerant of a wider range of functional groups and is particularly effective for substrates that are poor candidates for Friedel-Crafts reactions.[5]

Rationale for the Selected Synthetic Pathway

For the synthesis of (3-chloro-5-fluorophenyl)(cyclopentyl)methanone, the starting aromatic precursor would be 1-chloro-3-fluorobenzene. This substrate is significantly deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effects of both the chlorine and fluorine atoms. Consequently, a Friedel-Crafts acylation with cyclopentanecarbonyl chloride would likely require harsh reaction conditions and may result in low yields.[2][6]

Therefore, a more reliable and efficient strategy is the acylation of a Grignard reagent . Specifically, this guide details a two-step sequence beginning with the preparation of 3-chloro-5-fluorobenzoyl chloride, followed by its reaction with cyclopentylmagnesium bromide. This approach circumvents the limitations of the Friedel-Crafts reaction and offers a more controlled and higher-yielding pathway to the target ketone.

Synthesis Workflow Diagram

The selected two-step synthetic route is illustrated below. The process begins with the conversion of 3-chloro-5-fluorobenzoic acid to its corresponding acyl chloride, which is then coupled with a cyclopentyl Grignard reagent to yield the final product.

Caption: Two-step synthesis of the target ketone via acyl chloride formation and Grignard coupling.

Detailed Experimental Protocols

Part A: Synthesis of 3-Chloro-5-fluorobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient transformation. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this purpose, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Mechanism Insight : The reaction proceeds via an initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then acts as a nucleophile to displace the leaving group, forming the acyl chloride. A catalytic amount of a tertiary amine or DMF can accelerate this reaction.

Step-by-Step Protocol:

-

Setup : To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 3-chloro-5-fluorobenzoic acid (1.0 eq).

-

Reagent Addition : Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to facilitate the reaction.

-

Reaction : Gently heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification : The resulting crude 3-chloro-5-fluorobenzoyl chloride is often of sufficient purity for the subsequent step. If necessary, it can be further purified by vacuum distillation.

Part B: Synthesis of (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone

This step involves the nucleophilic addition of a Grignard reagent to the synthesized acyl chloride. A critical consideration in this reaction is preventing a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.[7] This is effectively managed by performing the reaction at low temperatures, which moderates the reactivity of the Grignard reagent, and by adding the Grignard solution to the acyl chloride (inverse addition).[8]

Mechanism Insight : The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion to form the ketone. At low temperatures, the ketone product is less susceptible to further nucleophilic attack.[4]

Step-by-Step Protocol:

-

Grignard Preparation : Prepare cyclopentylmagnesium bromide by adding a solution of bromocyclopentane (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere. The reaction is initiated with gentle heating or a crystal of iodine.

-

Reaction Setup : In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the crude 3-chloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous THF.

-

Cooling : Cool the acyl chloride solution to between -60 °C and -78 °C using a dry ice/acetone bath.

-

Grignard Addition : Add the prepared cyclopentylmagnesium bromide solution dropwise to the cold, stirred acyl chloride solution, ensuring the internal temperature does not rise above -60 °C.

-

Reaction Quench : After the addition is complete, stir the mixture at low temperature for an additional 30 minutes. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure (3-chloro-5-fluorophenyl)(cyclopentyl)methanone.

Data Summary

The following table summarizes key physical and chemical properties of the target compound. Expected yields for this type of synthesis are generally in the good to excellent range, contingent on the purity of reagents and adherence to the protocol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClFO | - |

| Molecular Weight | 226.67 g/mol | - |

| CAS Number | 898791-72-5 | [9][10] |

| Appearance | Expected to be a solid or oil | - |

| Melting Point | 52.8 °C (Experimental) | [9] |

| Boiling Point | 303 °C (Predicted) | [9] |

| LogP (Octanol-Water) | 3.58 (Experimental) | [9] |

| Expected Yield | 70-90% (Overall) | Literature Precedent |

Conclusion

The synthesis of (3-chloro-5-fluorophenyl)(cyclopentyl)methanone is most effectively and reliably achieved through a two-step process involving the formation of 3-chloro-5-fluorobenzoyl chloride followed by a low-temperature Grignard reaction with cyclopentylmagnesium bromide. This pathway is superior to a direct Friedel-Crafts acylation due to the electronically deactivated nature of the 1-chloro-3-fluorobenzene ring. By carefully controlling reaction conditions, particularly temperature, the formation of undesired byproducts can be minimized, leading to high yields of the target ketone. This guide provides a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical and chemical research.

References

-

Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

-

U.S. Environmental Protection Agency. (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone Properties. [Link]

-

Kumar, A., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 1855–1859. [Link]

-

U.S. Environmental Protection Agency. (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone - Toxics Release Inventory. [Link]

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Spectroscopic Characterization of 3-Chloro-5-fluorophenyl Cyclopentyl Ketone

Executive Summary & Compound Profile

Target Analyte: 3-Chloro-5-fluorophenyl cyclopentyl ketone

IUPAC Name: (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone

Molecular Formula:

This guide provides a comprehensive spectroscopic atlas for the validation of this compound. Given the specific substitution pattern (meta-chloro, meta-fluoro relative to the carbonyl), this compound exhibits unique diagnostic signals in NMR (

The data presented below synthesizes high-fidelity theoretical predictions based on Substituent Chemical Shift (SCS) additivity rules with standard experimental protocols for halogenated aromatic ketones.

Structural Elucidation Workflow

The following decision tree outlines the logical flow for confirming the identity of the compound, prioritizing the exclusion of regioisomers.

Caption: Logical workflow for the stepwise structural validation of the target ketone.

Mass Spectrometry (GC-MS/LC-MS)[1]

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen composition. The presence of chlorine creates a distinct isotopic signature that serves as a "fingerprint" for the molecule.

Diagnostic Ionization Data (EI, 70 eV)

| Ion Identity | m/z (Theoretical) | Relative Abundance | Diagnostic Significance |

| Molecular Ion ( | 226.1 | 100% | Parent peak ( |

| Isotope Peak ( | 228.1 | ~32-33% | Confirms presence of one Chlorine atom. |

| Fragment A | 157.0 | High | |

| Fragment B | 129.0 | Medium | |

| Fragment C | 69.1 | High |

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage at the carbonyl, releasing the stable cyclopentyl radical or cation.

Caption: Primary Electron Impact (EI) fragmentation pathway showing alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the definitive tool for establishing the substitution pattern. The 3-Chloro-5-fluoro substitution creates a specific coupling network.

Solvent:

NMR Data (400 MHz, )

The aromatic region will show three distinct protons. Note that Fluorine (

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| Ar-H6 | 7.65 - 7.70 | dt (Doublet of triplets) | Ortho to C=O, Ortho to F. | |

| Ar-H2 | 7.50 - 7.55 | t (Triplet/Singlet-like) | Ortho to C=O, Ortho to Cl. (Isolated from F coupling). | |

| Ar-H4 | 7.25 - 7.30 | dd (Doublet of doublets) | Between Cl and F. | |

| Cp-CH | 3.55 - 3.65 | quint (Quintet) | Methine (alpha to Carbonyl). | |

| Cp-CH2 | 1.85 - 2.00 | m (Multiplet) | - | Beta-protons (Cyclopentyl). |

| Cp-CH2 | 1.60 - 1.80 | m (Multiplet) | - | Gamma-protons (Cyclopentyl). |

Note: "Cp" denotes Cyclopentyl ring protons.

NMR Data (100 MHz, )

The Carbon-Fluorine coupling is the dominant feature here.

| Carbon Type | Shift ( | Splitting ( | Assignment |

| C=O | ~201.5 | d ( | Ketone Carbonyl. |

| C-F (C5) | ~162.5 | d ( | C5 (Directly bonded to F). |

| C-Cl (C3) | ~135.8 | d ( | C3 (Directly bonded to Cl). |

| C-Ipso (C1) | ~139.0 | d ( | C1 (Attached to Carbonyl). |

| Ar-CH (C6) | ~115.0 | d ( | C6 (Ortho to F). |

| Ar-CH (C4) | ~119.5 | d ( | C4 (Between Cl and F). |

| Ar-CH (C2) | ~126.0 | s (Singlet) | C2 (Remote from F). |

| Cp-CH | ~46.5 | s | Cyclopentyl Methine. |

| Cp-CH2 | ~30.0, 26.5 | s | Cyclopentyl Methylenes. |

NMR Data (376 MHz, )

-

Shift:

-110.0 to -112.0 ppm. -

Pattern: Triplet of doublets (coupling to H4 and H6).

Infrared (IR) Spectroscopy

IR is useful for a quick check of functional group integrity (Carbonyl) and halogen presence.

-

C=O Stretch: 1680–1695 cm⁻¹ (Strong). The conjugation with the benzene ring lowers the frequency compared to aliphatic ketones (usually ~1715).

-

Ar-C=C Stretch: 1580–1600 cm⁻¹ (Medium). Aromatic ring breathing.

-

C-F Stretch: 1200–1250 cm⁻¹ (Strong). Very characteristic for fluoro-aromatics.

-

C-Cl Stretch: 1050–1080 cm⁻¹ (Medium/Weak).

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the specific

-

Mass: Dissolve 10–15 mg of the ketone in 0.6 mL of

. -

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Mg salts from Grignard workup) which can broaden peaks.

-

Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on Z1/Z2 is recommended if the aromatic doublets appear fused.

GC-MS Method (Purity Check)

-

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Expectation: The product typically elutes between 8.5–10.0 minutes depending on the exact ramp. Look for the 226/228 pair.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for SCS additivity rules and coupling constants).

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Source for general fragmentation patterns of halogenated phenyl ketones).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for NMR chemical shift increments for substituted benzenes).

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan. [Link] (Reference for analogous 3-chloro and 3-fluoro acetophenone spectra used for correlation).

Halogenated Phenyl Ketones: Mechanistic Pharmacophores in Protease Inhibition and Antimicrobial Therapeutics

Executive Summary

Halogenated phenyl ketones represent a privileged scaffold in medicinal chemistry, characterized by a dual-electrophilic core that serves as a versatile "warhead" for covalent enzyme inhibition.[1] This technical guide analyzes their biological activity, focusing on their role as irreversible inhibitors of cysteine and serine proteases (e.g., Cathepsin B, SARS-CoV-2 Mpro) and their emerging utility as antimicrobial agents.[1] By exploiting the reactivity of the

Part 1: Chemical Architecture & Pharmacophore Dynamics[1]

The biological potency of halogenated phenyl ketones stems from the synergistic electronic effects of the carbonyl group and the

The "Warhead" Concept

In drug design, the

-

Carbonyl Polarization: The ketone carbonyl (

) is susceptible to nucleophilic attack, forming a reversible tetrahedral intermediate (hemiketal or thiohemiketal).[1] -

Leaving Group Displacement: The adjacent halogen (Cl, Br, I) serves as a leaving group. When a nucleophile attacks the

-carbon (or rearranges from the carbonyl), the halogen is displaced, resulting in irreversible alkylation.

Key Structural Drivers:

-

Lipophilicity (

): The phenyl ring provides the necessary hydrophobic scaffold to dock into the S1/S2 pockets of protease enzymes. -

Halogen Bonding: Beyond acting as a leaving group, halogens on the phenyl ring (specifically I and Br) can participate in halogen bonding (

-hole interactions) with backbone carbonyls, enhancing binding affinity

Part 2: Mechanism of Action: Cysteine Protease Inhibition

The most authoritative application of

Kinetic Pathway

The inhibition follows a two-step kinetic mechanism:

-

Recognition: The inhibitor (

) binds non-covalently to the enzyme ( -

Acylation/Alkylation: The active site cysteine thiolate attacks the inhibitor, leading to irreversible inactivation (

).[1]

Diagram: Cysteine Protease Inactivation Pathway

The following diagram illustrates the molecular events where a Cysteine Protease (Enzyme) attacks an

Caption: Kinetic pathway of cysteine protease inactivation by

Part 3: Structure-Activity Relationship (SAR) Data

The biological activity of phenyl ketones is heavily modulated by ring substitution. The table below synthesizes SAR trends observed in antimicrobial and enzyme inhibition studies (derived from acetophenone and halomethyl ketone analogs).

Table 1: SAR Trends for Halogenated Phenyl Ketones

| Substituent Position | Substituent Type | Electronic Effect | Lipophilicity (LogP) | Biological Impact |

| Alpha-Carbon | -CH₂Cl / -CH₂Br | High Electrophilicity | Moderate | Critical Warhead. Essential for covalent enzyme inhibition.[1] Br is a better leaving group than Cl, often increasing |

| Para (4-position) | -NO₂ (Nitro) | Strong Electron Withdrawing | Low | Increases acidity of |

| Para (4-position) | -CH₃ (Methyl) | Electron Donating | High | Increases lipophilicity; improves membrane permeability but may reduce electrophilicity of the ketone.[1] |

| Meta (3-position) | -Br / -Cl | Electron Withdrawing | High | Enhances hydrophobic interactions in enzyme pockets.[1] Often optimal for antifungal activity.[1] |

| Ortho (2-position) | -OH (Hydroxy) | H-Bond Donor | Moderate | Can form intramolecular H-bonds with the ketone oxygen, stabilizing the molecule but potentially masking reactivity.[1] |

Part 4: Experimental Protocols

Protocol A: Synthesis of -Bromoacetophenone Derivatives

Objective: To synthesize the core warhead scaffold via electrophilic halogenation. Scope: Applicable to substituted acetophenones.[1][3]

-

Reagents: Substituted acetophenone (1.0 eq), Bromine (

, 1.0 eq), Glacial Acetic Acid (solvent), HBr (catalytic). -

Setup: Equip a 3-neck round-bottom flask with a dropping funnel and a gas trap (for HBr fumes).

-

Procedure:

-

Workup: Pour reaction mixture into ice water. The

-bromo product usually precipitates.[1] Filter and recrystallize from ethanol. -

Validation:

-NMR must show a singlet at

Protocol B: Enzyme Inhibition Assay (IC50 Determination)

Objective: Quantify the potency of the synthesized inhibitor against a model cysteine protease (e.g., Cathepsin B or Papain).

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (DTT is essential to activate the enzyme active site cysteine).

-

Substrate: Fluorogenic substrate Z-Phe-Arg-AMC (

previously determined). -

Workflow:

-

Incubate Enzyme + Inhibitor (varying concentrations) for 30 minutes at

. -

Add Substrate to initiate reaction.[1]

-

Measure fluorescence (

,

-

-

Calculation: Plot residual enzyme activity (%) vs. log[Inhibitor]. Fit to sigmoidal dose-response equation to determine

.[1]

Diagram: Experimental Workflow

The following diagram outlines the logical flow from synthesis to biological validation.

Caption: Integrated workflow for the synthesis, purification, and biological evaluation of halogenated phenyl ketones.

References

-

González-Bacerio, J., et al. (2010).[1] Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection. National Institutes of Health (PMC).[1] Retrieved from [Link]

-

Sivakumar, P.M., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. Chemical Biology & Drug Design. Retrieved from [Link]

-

Pillaiyar, T., et al. (2016). Development of Broad-Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Diaryl Ketones: Comparative Protocols for Discovery vs. Process Chemistry

Introduction & Scope

Diaryl ketones are privileged pharmacophores in medicinal chemistry, serving as the structural core for blockbuster drugs such as Fenofibrate (lipid-lowering), Ketoprofen (NSAID), and Enzalutamide (anti-androgen). While historically synthesized via Friedel-Crafts acylation, the demand for highly functionalized, unsymmetrical scaffolds in drug discovery has necessitated the adoption of transition-metal-catalyzed carbonylative coupling.

This Application Note provides two distinct, validated protocols tailored to the specific stage of development:

-

Discovery Phase (Method A): A Palladium-catalyzed carbonylative Suzuki-Miyaura coupling using Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO surrogate. This method prioritizes safety and functional group tolerance.

-

Process Phase (Method B): An optimized Friedel-Crafts Acylation. This method prioritizes cost-efficiency and scalability for multi-kilogram production.

Method A: Discovery Scale – Carbonylative Suzuki-Miyaura Coupling

Objective: Synthesis of functionalized diaryl ketones without handling toxic CO gas cylinders.

Mechanistic Rationale

In discovery chemistry, safety and library diversity are paramount. Traditional CO gas manifolds are hazardous and require specialized high-pressure equipment. This protocol utilizes Mo(CO)₆ , which decomposes in situ to release CO, allowing the reaction to proceed in standard reaction vials. The catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by CO insertion to form an acyl-palladium species, which then undergoes transmetallation with an aryl boronic acid.

Workflow Visualization

The following diagram illustrates the catalytic cycle and the role of the CO surrogate.

Figure 1: Catalytic cycle for Pd-catalyzed carbonylative cross-coupling using Mo(CO)₆ as an in situ CO source.

Experimental Protocol

Scale: 1.0 mmol | Time: 16 h | Temp: 80–100 °C

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%) or DPPP (10 mol%)

-

CO Source: Mo(CO)₆ (1.0 equiv)

-

Base: Na₂CO₃ (3.0 equiv) or DABCO (3.0 equiv)

-

Solvent: 1,4-Dioxane or Anisole (anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under a steady stream of Argon, charge a 20 mL heavy-walled pressure vial with the Aryl Iodide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂ (11 mg), Ligand (XPhos: 48 mg), and Na₂CO₃ (318 mg).

-

CO Source Addition: Add Mo(CO)₆ (264 mg, 1.0 mmol) last. Caution: Mo(CO)₆ is volatile; weigh quickly.

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial immediately with a crimp cap containing a Teflon septum.

-

Reaction: Place the vial in a pre-heated aluminum block at 90 °C. Stir magnetically at 600 rpm for 16 hours.

-

Note: The solution typically turns black (active Pd species) within 30 minutes.

-

-

Workup: Cool to room temperature. Carefully vent the vial in a fume hood (release of residual CO). Filter the mixture through a pad of Celite® to remove Pd black and inorganic salts. Wash the pad with EtOAc (20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: Process Scale – Optimized Friedel-Crafts Acylation

Objective: Cost-effective, multigram-to-kilogram synthesis of robust diaryl ketones.

Mechanistic Rationale

For large-scale production, the cost of Palladium and ligands is prohibitive. The Friedel-Crafts acylation remains the gold standard for process chemistry, provided the substrate tolerates acidic conditions. The reaction proceeds via the generation of a highly electrophilic acylium ion intermediate using a Lewis Acid (AlCl₃).[1]

Workflow Visualization

Figure 2: Mechanism of AlCl₃-mediated Friedel-Crafts acylation showing the critical hydrolysis step.

Experimental Protocol

Scale: 50.0 mmol (~10-15 g) | Time: 4 h | Temp: 0 °C to Reflux

Reagents:

-

Benzoyl Chloride derivative (1.0 equiv)

-

Arene (Solvent/Reactant or 1.2 equiv in DCM)

-

Lewis Acid: AlCl₃ (Anhydrous, 1.2 equiv)

-

Solvent: Dichloromethane (DCM) or neat if Arene is liquid.

Step-by-Step Procedure:

-

Apparatus: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Lewis Acid Charge: Under N₂ flow, add anhydrous DCM (50 mL) and AlCl₃ (8.0 g, 60 mmol). Cool to 0–5 °C using an ice bath.

-

Acyl Chloride Addition: Add the Benzoyl Chloride (50 mmol) dropwise to the AlCl₃ suspension. Stir for 15 min to form the acylium complex (solution often turns yellow/orange).

-

Arene Addition: Add the Arene (55 mmol) dissolved in DCM (20 mL) dropwise over 30 minutes. Control exotherm to keep T < 10 °C.

-

Reaction: Remove ice bath. Allow to warm to RT, then heat to mild reflux (40 °C) for 2–3 hours. Monitor HCl evolution (bubbler).

-

Quenching (Critical): Pour the reaction mixture slowly onto a mixture of Ice (200 g) and conc. HCl (20 mL) with vigorous stirring. Note: The AlCl₃-Ketone complex is stable and requires acidic hydrolysis to liberate the product.

-

Isolation: Separate the organic layer.[2] Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M NaOH (remove unreacted acid), water, and brine.

-

Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain high-purity crystals.

Comparative Data Analysis

The following table contrasts the two methods to assist in decision-making.

| Feature | Method A: Carbonylative Suzuki | Method B: Friedel-Crafts |

| Primary Application | Drug Discovery / SAR Studies | Process / Bulk Manufacturing |

| Substrate Scope | High (Heterocycles, esters, nitriles) | Limited (No acid-sensitive groups) |

| Atom Economy | Moderate (Loss of boronic acid ligand) | Low (Stoichiometric Al waste) |

| Safety Profile | Good (Avoids CO gas, but uses Mo(CO)₆) | Moderate (HCl gas evolution, exothermic) |

| Cost | High (Pd catalyst, Ligands) | Low (AlCl₃ is a commodity chemical) |

| Regioselectivity | 100% (Defined by ipso-carbon of Boronic acid) | Variable (Ortho/Para mixtures common) |

Troubleshooting & Optimization

Method A (Suzuki)[3][4]

-

Low Conversion: Often due to catalyst poisoning by residual sulfur or oxidation of the boronic acid. Ensure rigorous degassing. If using aryl chlorides, switch to aryl iodides or increase temperature to 110 °C.

-

Mo(CO)₆ Sublimation: Mo(CO)₆ can sublime into the vial headspace without reacting. Use a solvent that fills at least 50% of the vial volume or use a lower headspace pressure tube.

Method B (Friedel-Crafts)

-

"Tarry" Product: Reaction temperature too high or addition too fast. Maintain strict temperature control during the addition phase (0–5 °C).

-

Incomplete Hydrolysis: If yield is low, the aluminum complex may not have broken down. Increase the duration of the HCl/Ice quench and ensure the pH is strongly acidic (<1).

References

-

Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids using Mo(CO)₆ as a solid CO source. Angewandte Chemie International Edition, 50(47), 11142-11146.

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Sumino, S., Fusano, A., & Ryu, I. (2019). Carbonylative Suzuki–Miyaura Coupling Using a Solid CO Source. Organic Letters, 21(16), 6370–6373.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Friedel-Crafts protocols).

-

BenchChem Application Note. (2025). Comparative Guide to Ketone Synthesis: Friedel-Crafts Acylation vs. Suzuki Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluorophenyl Cyclopentyl Ketone

Executive Summary & Route Selection

The synthesis of 3-Chloro-5-fluorophenyl cyclopentyl ketone requires strict control over regiochemistry and nucleophilic addition. The meta-meta substitution pattern of the aryl ring (3-chloro, 5-fluoro) presents a specific challenge: Electrophilic Aromatic Substitution (Friedel-Crafts) is NOT a viable route for this isomer due to the directing effects of the halogens.

This guide focuses on the two primary nucleophilic routes:

-

The Nitrile Route (Recommended): Addition of Cyclopentyl Grignard to 3-chloro-5-fluorobenzonitrile.

-

The Acid Chloride Route: Addition of Cyclopentyl Grignard to 3-chloro-5-fluorobenzoyl chloride (requires strict temperature control).

Critical Analysis of Side Reactions

Pathway A: The Nitrile Route (Recommended)

Substrates: 3-Chloro-5-fluorobenzonitrile + Cyclopentylmagnesium bromide (CpMgBr)

This route is preferred because the intermediate magnesium imine salt precipitates and prevents double addition, stopping the reaction effectively at the ketone stage.

Diagram: Reaction Pathway & Failure Points

Caption: The Nitrile route minimizes over-addition, but Wurtz coupling during Grignard formation and Mg-Halogen exchange are critical risks.

Troubleshooting Guide: Nitrile Route

| Issue | Observation (LCMS/TLC) | Root Cause | Corrective Action |

| Low Yield / Starting Material Remaining | Large SM peak, low product conversion. | Grignard degradation. Moisture in solvent or "stalled" Grignard initiation. | Titrate CpMgBr before use (e.g., with iodine/LiCl). Ensure THF is <50 ppm H₂O. Use DIBAL-H or Iodine crystal to initiate Mg. |

| "Double Weight" Impurity | Peak at ~138 Da (Bicyclopentyl). | Wurtz Coupling. Formation of Cp-Cp dimer during Grignard preparation. | Add cyclopentyl bromide slowly to Mg. Keep temp <35°C. Use Cyclopentyl Methyl Ether (CPME) as solvent to suppress dimerization [1]. |

| Tertiary Alcohol | M+ + 68 Da (Addition of 2nd Cyclopentyl group). | Premature Hydrolysis. Grignard attacks the ketone during the quench if pH is not controlled. | Inverse Quench: Pour the reaction mixture into cold acid, not acid into the reaction. This ensures the imine hydrolyzes immediately to ketone without meeting excess Grignard. |

| Loss of Fluorine/Chlorine | M+ - 35/19 Da (Des-halo product). | Mg-Halogen Exchange. The aryl ring is electron-deficient; Mg can swap with Cl/F at high temps. | Keep reaction temperature below 0°C during addition. Do not reflux the nitrile addition step. |

Pathway B: The "Trap" Route (Friedel-Crafts)

WARNING: Do not attempt to synthesize this molecule via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.

Why it Fails (Regioselectivity Logic)

-

Substrate: 1-Chloro-3-fluorobenzene.

-

Directing Effects:

-

Fluorine: Strong ortho/para director.

-

Chlorine: Weak ortho/para director.

-

-

Result: The electrophile (Cyclopentanecarbonyl chloride) will attack para to the Fluorine (Position 4) or para to the Chlorine (Position 6).

-

Outcome: You will isolate 2-fluoro-4-chlorophenyl ketone or 2-chloro-4-fluorophenyl ketone , NOT the 3,5-isomer.

Caption: Friedel-Crafts acylation is electronically driven to the wrong positions (4 and 6), making the 3,5-target inaccessible via this route.

Optimized Experimental Protocol (Nitrile Route)

Objective: Synthesis of this compound (Target Scale: 10 mmol).

Reagents:

-

3-Chloro-5-fluorobenzonitrile (1.55 g, 10 mmol) [2].

-

Cyclopentyl bromide (1.64 g, 11 mmol).

-

Magnesium turnings (0.29 g, 12 mmol).

-

THF (Anhydrous) or CPME (Cyclopentyl Methyl Ether).

-

Copper(I) Bromide (CuBr) (5 mol%) - Optional catalyst to accelerate nitrile addition.

Step-by-Step Procedure:

-

Grignard Preparation (The Critical Step):

-

Flame-dry a 3-neck flask under Argon. Add Mg turnings.

-

Add 10% of the Cyclopentyl bromide in minimal THF. Add a crystal of Iodine.

-

Wait for decolorization (initiation).

-

Control: Add remaining bromide dropwise at a rate that maintains a gentle exotherm (internal temp 30-35°C). Do not overheat.

-

Stir for 1 hour after addition. Titrate an aliquot to verify concentration [3].

-

-

Addition to Nitrile:

-

Cool the Grignard solution to 0°C .

-

Dissolve 3-Chloro-5-fluorobenzonitrile in THF (10 mL).

-

Add the nitrile solution dropwise to the Grignard reagent.

-

Note: The mixture will turn dark/cloudy as the imine magnesium salt precipitates.

-

Warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by HPLC: Look for disappearance of nitrile.

-

-

Hydrolysis (The "Ketone Release"):

-

Cool reaction mixture to 0°C.

-

Inverse Quench: Transfer the reaction mixture via cannula into a stirred solution of 2M HCl (20 mL) at 0°C.

-

Why? This ensures excess acid is always present, preventing the liberated ketone from reacting with remaining Grignard.

-

Stir vigorously for 1 hour at RT to hydrolyze the imine.

-

-

Workup:

-

Extract with EtOAc or MTBE (3x).

-

Wash combined organics with Brine.

-

Dry over MgSO₄ and concentrate.[1]

-

Frequently Asked Questions (FAQ)

Q: I see a persistent intermediate on TLC that doesn't move. Is the reaction stuck? A: That is likely the imine salt . It is very polar and often streaks on silica. It will not convert to the ketone until fully hydrolyzed. If you see this, increase the hydrolysis time or concentration of HCl (e.g., use 6M HCl and heat to 50°C for 30 mins) [4].

Q: Can I use the Acid Chloride (3-chloro-5-fluorobenzoyl chloride) instead? A: Yes, but you must use Fe(acac)₃ (Iron(III) acetylacetonate) as a catalyst or convert the Grignard to an Organocuprate (Gilman reagent) at -78°C. Direct addition of Grignard to the acid chloride yields >30% tertiary alcohol impurity [5].

Q: How do I remove the bicyclopentyl impurity? A: This non-polar impurity (formed via Wurtz coupling) is difficult to separate by crystallization. It is best removed via vacuum distillation (Bicyclopentyl BP ~190°C vs. Product BP >280°C) or flash chromatography using 100% Hexanes to elute the impurity before switching to 5% EtOAc/Hexanes for the ketone.

Q: My product has a yellow color that won't go away. A: This is often due to trace conjugated imines or magnesium salts. Wash the organic layer with 10% aqueous citric acid instead of HCl during the final wash to chelate residual magnesium salts effectively.

References

-

Watanabe, K., et al. "Cyclopentyl Methyl Ether (CPME) as a Green Solvent for Grignard Chemistry." Organic Process Research & Development, vol. 11, no. 2, 2007, pp. 251-258. Link

-

"3-Chloro-5-fluorobenzonitrile." PubChem, National Library of Medicine. Link

-

Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336. Link

-

"Hydrolysis of Imines to Ketones." Master Organic Chemistry, 2015. Link

-

Fiandanese, V., et al. "Iron-Catalyzed Cross-Coupling Reactions of Acyl Chlorides with Grignard Reagents." Tetrahedron Letters, vol. 25, no. 42, 1984, pp. 4805-4808. Link

Sources

Technical Support Center: A Guide to the Stability of 3-Chloro-5-fluorophenyl cyclopentyl ketone

Introduction: Welcome to our dedicated technical resource for 3-Chloro-5-fluorophenyl cyclopentyl ketone. As a critical intermediate in pharmaceutical research and development, maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, practical advice for researchers, chemists, and drug development professionals to prevent, diagnose, and resolve issues related to its decomposition. Our recommendations are grounded in established principles of organic chemistry and proven laboratory practices.

Part 1: Troubleshooting Guide for Compound Degradation

This section offers a systematic, problem-and-solution approach to address common indicators of decomposition.

Scenario 1: Visual or Olfactory Changes in the Solid Compound

Observation: You notice that your batch of this compound, which should be an off-white solid, has developed a yellow or brownish tint, or has a more pronounced chemical odor than a fresh sample.

Analysis: Discoloration is a primary sign of degradation. Aromatic ketones can undergo reactions that create conjugated systems or chromophores, which absorb visible light and appear colored.[1] This is often a result of exposure to environmental factors.

Troubleshooting Workflow:

Caption: A step-by-step workflow for troubleshooting observed compound degradation.

Detailed Corrective Actions:

| Potential Cause | Underlying Mechanism | Immediate Solution & Long-Term Prevention |

| Light Exposure | Aromatic ketones are susceptible to photodecomposition. UV light can excite the carbonyl group, leading to radical reactions like Norrish Type I or Type II cleavage, which break bonds and form degradation products.[2][3][4] | Solution: Immediately transfer the material to an amber glass vial or a container fully wrapped in aluminum foil. Prevention: Procure and store all batches of this compound in light-proof containers. Minimize exposure to ambient light during weighing and solution preparation. |

| Heat Exposure | Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other slow degradation pathways.[1][5] | Solution: Move the material to a temperature-controlled environment. Prevention: For short-term use (weeks), store at 2-8°C. For long-term storage, -20°C is strongly recommended .[6] |

| Oxygen/Air Exposure | Atmospheric oxygen can slowly oxidize the ketone, especially if initiated by light, heat, or trace metal impurities. This can lead to a variety of oxidized byproducts. | Solution: For the current batch, minimize headspace in the container. Prevention: For high-purity needs or long-term storage, blanket the solid with an inert gas (argon or nitrogen) before sealing the container. |

Scenario 2: Inconsistent or Failed Results in Downstream Applications

Observation: Your synthesis yields are unexpectedly low, or the compound shows reduced activity in a biological assay, even though the solid appears physically unchanged.

Analysis: A loss of potency or reactivity is a strong indicator of a drop in purity. The concentration of the active ketone is likely lower than assumed due to the presence of non-reactive degradation products.[1]

Recommended Protocol: Purity Verification by HPLC

-

System Preparation:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A starting point is a 60:40 (v/v) mixture of Acetonitrile and Water. This can be optimized for better peak separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Temperature: Ambient or controlled at 25°C.

-

-

Sample Preparation:

-

Prepare a stock solution of a trusted, fresh standard of this compound at approximately 1 mg/mL in acetonitrile.

-

Prepare a solution of your suspect batch at the exact same concentration.

-

-

Analysis:

-

Inject the standard and establish the retention time and peak area for the pure compound.

-

Inject the sample from the suspect batch.

-

Interpretation: A significant decrease in the main peak's area and/or the appearance of new peaks (especially earlier-eluting, more polar ones) confirms decomposition.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for preventing decomposition?

A: Excluding light. Photodecomposition is one of the most common and rapid degradation pathways for aromatic ketones.[2][3] Storing the compound in the dark, in an amber vial, is the most critical preventative measure.

Q2: I need to store the ketone in solution for a few days. What solvent should I use?

A: For short-term storage, use a high-purity, anhydrous aprotic solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF). Store the solution at -20°C in a tightly sealed, light-proof container. Avoid protic solvents like methanol or ethanol for storage, as they can potentially form ketals under certain conditions. Always re-analyze the solution for purity if stored for more than a week.

Q3: What are the likely decomposition products?

A: While specific analysis of this molecule's degradation is not widely published, based on the chemistry of similar ketones, the primary pathways are:

-

Alpha-Cleavage: Breakage of the bond between the carbonyl carbon and the cyclopentyl ring, initiated by light.[3][7]

-

Reduction/Oxidation: The carbonyl group could be reduced to an alcohol or the molecule could undergo oxidation at various points, especially if exposed to air and heat.[8]

The diagram below illustrates a plausible photolytic decomposition pathway.

Caption: Plausible photodecomposition pathway via Norrish Type I cleavage.

Q4: Is this compound sensitive to pH?

A: Ketones are generally stable at neutral pH. However, strong acidic or basic conditions should be avoided. Strong bases can deprotonate the alpha-carbon, potentially leading to side reactions like aldol condensations or racemization if a chiral center were present. Strong acids can catalyze reactions at the carbonyl group. For experimental work, use buffered solutions when possible and avoid prolonged exposure to pH extremes.

References

-

AIP Publishing. "The Mechanism of the Photo‐Chemical Decomposition of Diethyl Ketone." The Journal of Chemical Physics. Available at: [Link].

-

Haas, Y. (2018). "Photochemical α-cleavage of ketones: revisiting acetone." Photochemical & Photobiological Sciences. Available at: [Link].

-

Norrish, R. G. W. (1937). "Photo-decomposition of Aldehydes and Ketones." Nature. Available at: [Link].

-

RSC Publishing. "The Photodecomposition of Halogenated Ketones." Transactions of the Faraday Society. Available at: [Link].

-

RSC Publishing. "Photodecomposition of Halogenated Ketones." Transactions of the Faraday Society. Available at: [Link].

-

Loba Chemie. "ACETOPHENONE FOR SYNTHESIS." Available at: [Link].

-

Szabo-Scandic. "Acetophenone." Available at: [Link].

-

U.S. Chemical Storage. (2018). "Safe Chemical Storage Solutions for Acetophenone." Available at: [Link].

-

Chemoventory. "SAFETY DATA SHEET." Available at: [Link].

-

ResearchGate. "The determination of ketone bodies: Preanalytical, analytical and physiological considerations." Available at: [Link].

-

YouTube. "reduction of aromatic ketones." Available at: [Link].

-

PMC. "Determination of ketone bodies in biological samples via rapid UPLC-MS/MS." Available at: [Link].

-

KEGG. "Degradation of aromatic compounds - Reference pathway." Available at: [Link].

-

CompTox Chemicals Dashboard, EPA. "(3-Chloro-5-fluorophenyl)(cyclopentyl)methanone Properties." Available at: [Link].

-

MSU chemistry. "Aldehydes and Ketones." Available at: [Link].

-

PMC, NIH. "Update on Measuring Ketones." Available at: [Link].

-

PMC. "Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis." Available at: [Link].

-

YouTube. "Ketone Body Synthesis | Ketogenesis | Formation Pathway and Regulation." Available at: [Link].

-

Online Chemistry notes. (2022). "Aromatic Aldehydes and Ketones - Preparation and Properties." Available at: [Link].

-

YouTube. "14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry." Available at: [Link].

-

lookchem. "Cas 111982-45-7,2-FLUOROPHENYL CYCLOPENTYL KETONE." Available at: [Link].

-

PubChem. "2-Chlorophenyl cyclopentyl ketone." Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chem.ch.huji.ac.il [chem.ch.huji.ac.il]

- 4. Photo-decomposition of Aldehydes and Ketones (1937) | Ronald George Wreyford Norrish | 143 Citations [scispace.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Photodecomposition of halogenated ketones. Part 1.—The gas phase photolysis of 1,3-dichlorotetrafluoroacetone - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]

Welcome to the Ketone Synthesis Technical Support Portal

Technical Support Center: Advanced Catalyst Selection for Ketone Synthesis

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: KET-SYN-2024-OPT

You have reached the Tier-3 Engineering Desk. We understand that efficient ketone synthesis is the backbone of many API (Active Pharmaceutical Ingredient) workflows. Whether you are facing regioselectivity issues in Friedel-Crafts acylations or battling over-oxidation in alcohol dehydrogenation, this guide provides root-cause analysis and validated protocols.

Select your current operational module below to access specific troubleshooting guides.

Module 1: Oxidation of Secondary Alcohols

Target: Conversion of secondary alcohols to ketones without over-oxidation or functional group degradation. Primary Catalyst System: TPAP (Tetrapropylammonium perruthenate) / NMO.[1][2]

Technical Insight: The Ley-Griffith Protocol

While Jones oxidation is robust, it is often too harsh for late-stage functionalization. We recommend the TPAP (Ley-Griffith) protocol for mild, chemoselective oxidation. TPAP functions as a catalytic organic-soluble oxidant (Ru(VII)), regenerated in situ by N-Methylmorpholine N-oxide (NMO).[3]

Troubleshooting & FAQs

Q: My reaction initiates but stalls at ~50% conversion. Adding more TPAP doesn't help. Why? A: This is a classic "catalyst death" scenario caused by chelation or moisture .

-

Moisture: TPAP is moisture-sensitive. If your NMO is wet (it is hygroscopic), the catalytic cycle breaks. Fix: Use powdered 4Å molecular sieves (activated) in the reaction mixture.

-

Chelation: If your substrate has heteroatoms (N, S) near the alcohol, they may complex with the Ruthenium, poisoning the catalyst. Fix: Switch to a stoichiometric oxidant like Dess-Martin Periodinane (DMP) or protect the heteroatom.

Q: I am seeing over-oxidation to esters or cleavage products. A: This suggests the presence of excess water or high catalyst loading. The Ru(VII) species can cleave C-C bonds if not moderated.

-

Protocol Adjustment: Ensure the ratio is strictly 5 mol% TPAP and 1.5 equiv NMO. Run in DCM at room temperature.

Visualizing the Mechanism (TPAP Cycle)

The following diagram illustrates the regeneration of the active Ru(VII) species by NMO.

Caption: The catalytic cycle of TPAP. Ru(VII) oxidizes the alcohol to ketone and is reduced to Ru(V), which is immediately re-oxidized by NMO.

Module 2: Palladium-Catalyzed Carbonylative Coupling

Target: Synthesis of unsymmetrical aryl ketones from Aryl Halides and Organoborons (Suzuki) or Stannanes (Stille).[4] Primary Catalyst System: Pd(OAc)₂ / Phosphine Ligands / CO (gas).

Technical Insight: The "Missing CO" Problem

A common failure mode in carbonylative coupling is the formation of the biaryl product (direct coupling) instead of the ketone . This occurs when the rate of Transmetallation > Rate of CO Insertion.

Troubleshooting & FAQs

Q: I am getting 80% biaryl product and only 20% ketone. How do I favor CO insertion? A: You must accelerate the CO insertion step or decelerate transmetallation.

-

CO Pressure: Increase CO pressure (balloon -> 5 bar). Warning: High pressure can deactivate Pd by forming Pd(CO)₄ clusters.

-

Ligand Selection: Switch to a ligand with a wide bite angle, such as Xantphos . Large bite angles favor the reductive elimination of the acyl-palladium species over the aryl-palladium species.

Q: The reaction is black and precipitating (Pd black formation). A: The catalyst is decomposing before the cycle completes.

-

Fix: Add a halide source (e.g., TBAB) to stabilize the Pd(II) intermediate.

-

Fix: Ensure the CO source is pure; trace sulfur in CO canisters can poison Pd.

Visualizing the Competition (Biaryl vs. Ketone)

Caption: The critical divergence point: CO insertion must occur before transmetallation to avoid biaryl impurities.

Module 3: The Weinreb Amide Protocol

Target: Synthesis of ketones from carboxylic acid derivatives without over-addition (tertiary alcohols). Reagent: N,O-Dimethylhydroxylamine hydrochloride.[5]

Technical Insight: The Chelation Control

The Weinreb amide works because it forms a stable tetrahedral intermediate upon nucleophilic attack.[6] The metal ion (Li+ or Mg++) is chelated by the amide oxygen and the methoxy oxygen, "locking" the structure and preventing the expulsion of the leaving group until acidic workup.[7]

Troubleshooting & FAQs

Q: My yield is low when using bulky Grignard reagents (e.g., t-ButylMgBr). A: Steric hindrance is preventing the formation of the tetrahedral intermediate.

-

Fix: Increase reaction temperature to 0°C or RT (instead of -78°C). The chelated intermediate is stable enough to withstand higher temperatures compared to standard esters.

-

Fix: Switch to organolithium reagents, which are less bulky and more reactive than Grignards.

Q: I see starting material remaining after workup. A: The intermediate might be hydrolyzing back to the starting material or the amide formation was incomplete.

-

Protocol Check: Ensure you are using at least 2.0 equivalents of the organometallic reagent. The first equivalent acts as a base to deprotonate the amide (if NH is present) or scavenge moisture; the second equivalent performs the nucleophilic attack.

Module 4: Friedel-Crafts Acylation (Green Catalysis)

Target: Aromatic ketone synthesis (e.g., Acetophenone derivatives). Catalyst: Zeolites (Heterogeneous) vs. AlCl₃ (Homogeneous).

Comparative Data: Catalyst Selection Matrix

Use this table to select the correct Lewis Acid based on your selectivity needs.

| Feature | Traditional AlCl₃ | Zeolite Beta / H-Beta | Zeolite ZSM-5 |

| Phase | Homogeneous (Liquid/Soln) | Heterogeneous (Solid) | Heterogeneous (Solid) |

| Stoichiometry | >1.0 equiv (Stoichiometric) | Catalytic | Catalytic |

| Regioselectivity | Poor (Ortho/Para mix) | High Para-selectivity | Shape Selective |

| Substrate Scope | Broad, but harsh | Electron-rich aromatics | Small aromatics (pore size limit) |

| Workup | Acidic quench (High waste) | Filtration (Recyclable) | Filtration (Recyclable) |

| Best For: | Simple, robust substrates | Green Chemistry / Para-isomers | Sterically constrained isomers |

Troubleshooting & FAQs

Q: Why is my Zeolite catalyst inactive after one run? A: Pore clogging (coking). The heavy organic by-products get trapped in the zeolite pores.

-

Fix: Calcinate the catalyst at 550°C in air for 4-6 hours to burn off organic residues and regenerate active sites.

Q: I need high para-selectivity for an acylation of toluene. A: Use Zeolite H-Beta . Its large pore structure and specific channel geometry sterically hinder the formation of the ortho isomer, significantly enhancing para selectivity compared to AlCl₃.

References

-

TPAP Oxidation Mechanism: Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[2][3][8] Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis.[2][8][9] Synthesis, 639-666.[2][8]

-

Weinreb Amide Synthesis: Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Palladium Carbonylative Coupling: Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles.[4][10][11][12] Chemical Society Reviews, 40(10), 4986-5009.

-

Zeolite Catalysis in Friedel-Crafts: Corma, A., et al. (1986). Zeolites as catalysts for the acylation of aromatics.[13][14] Applied Catalysis, 22, 187-200.[15] [15]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 3. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. How to tame an oxidant: the mysteries of "tpap" (tetra-n-propylammonium perruthenate). - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zeolite Catalyzed Friedel-Crafts Reactions: A Review (2020) | Yogeesha N. Nayak | 15 Citations [scispace.com]

- 14. tandfonline.com [tandfonline.com]

- 15. eurekaselect.com [eurekaselect.com]

Validation & Comparative

Structural Elucidation & Solvent-Dependent NMR Profiling of 3-Chloro-5-fluorophenyl Cyclopentyl Ketone

Executive Summary

Objective: This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 3-Chloro-5-fluorophenyl cyclopentyl ketone . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of halogenated aromatic scaffolds.

Scope:

-

1H & 13C Assignment: Detailed chemical shift mapping with spin-spin coupling constants (

-values). -

Isomeric Discrimination: A comparative analysis against the 3-chloro-4-fluoro isomer to demonstrate regiochemical assignment capabilities.

-

Solvent Effects: Performance comparison between CDCl

and DMSO-

Chemical Context & Spin System Analysis[1]

The 3-chloro-5-fluoro substitution pattern creates a unique AMX spin system (or more accurately, an ABCX system including Fluorine) on the aromatic ring. Unlike para- or ortho-disubstituted systems, the meta-meta relationship prevents magnetic equivalence, resulting in distinct, highly coupled signals.

Structural Logic[1]

-

Electronic Environment: The carbonyl group at C1 is electron-withdrawing (deshielding). The Fluorine at C5 is strongly electronegative (shielding ortho/para protons via resonance, deshielding ipso/meta via induction) and spin-active (

F, -

The "Performance" Metric: In this context, performance refers to the spectral resolution required to distinguish the meta-protons (H2, H4, H6) which often overlap in standard solvents.

Diagram 1: Spin System & Coupling Network

The following diagram illustrates the scalar coupling network (

Caption: Scalar coupling network showing the dominant

Experimental Protocol

To ensure reproducibility, the following protocol synthesizes best practices for halogenated ketones.

Sample Preparation

-

Solvent Selection:

-

Primary:Chloroform-

(CDCl -

Alternative:DMSO-

. Required if the cyclopentyl methine proton overlaps with water or grease peaks in CDCl

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations (>30 mg) can cause viscosity broadening in the cyclopentyl region.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

-

Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C-Cl, C-F, C=O) have long

relaxation times; insufficient D1 will suppress their -

Scans (NS):

- H: 16 scans.

- C: 512–1024 scans (due to C-F splitting diluting signal intensity).

1H NMR Characterization

Aromatic Region (7.0 – 8.0 ppm)

This region is diagnostic. The three aromatic protons appear as distinct multiplets due to

| Proton | Position | Multiplicity | Coupling ( | Assignment Logic |

| H2 | Between Cl & CO | dt (Doublet of Triplets) | Deshielded by both Carbonyl and Chlorine. Only meta coupling to F. | |

| H6 | Between F & CO | dt (Doublet of Triplets) | Deshielded by Carbonyl. Strong ortho coupling to F. | |

| H4 | Between Cl & F | dt (Doublet of Triplets) | Shielded relative to H6/H2 due to position between halogens (mesomeric effect of F). |

Cyclopentyl Region (1.5 – 3.8 ppm)

The cyclopentyl group acts as a donor scaffold.

-

Methine (CH-CO):

3.65 ppm (Quintet, -

Methylene (CH

): Two distinct multiplets at

13C NMR & 19F Coupling Analysis

The

Table: 13C Chemical Shifts & Coupling Constants[2][3][4]

| Carbon | Type | Shift ( | Note | |

| C=O | Carbonyl | ~200.5 | Broad doublet; characteristic ketone shift. | |

| C5 | C-F (Ipso) | ~162.0 | Large doublet; diagnostic of C-F bond. | |

| C1 | Quaternary | ~140.5 | Ipso to ketone. | |

| C3 | C-Cl | ~135.2 | Ipso to Chlorine. | |

| C6 | CH | ~123.5 | Ortho to F. | |

| C4 | CH | ~119.8 | Ortho to F. | |

| C2 | CH | ~114.5 | Meta to F. | |

| Cyclo-CH | Methine | ~46.5 | - |

Comparative Analysis: Performance vs. Alternatives

Regioisomer Discrimination (3,5- vs 3,4-substitution)

Distinguishing the 3-chloro-5-fluoro (target) from the 3-chloro-4-fluoro (common impurity/isomer) is critical.

-

Target (3,5-disubstituted): All aromatic protons are isolated from each other by a substituent.

-couplings are small ( -

Alternative (3,4-disubstituted): Contains protons at positions 5 and 6 which are ortho to each other.

-

Diagnostic Signal: The 3,4-isomer will show a large ortho-coupling (

Hz) between H5 and H6. -

Result: If you see a doublet with

Hz that does not involve fluorine (check 19F decoupling or 2D COSY), you have the wrong isomer.

-

Solvent Performance: CDCl vs. DMSO- [5][6]

| Feature | CDCl | DMSO- | Recommendation |

| Aromatic Resolution | Excellent. Sharp singlets/multiplets. | Good, but protons often shift downfield by +0.2–0.5 ppm. | Use CDCl |

| Water Peak | ~1.56 ppm (Often overlaps with cyclopentyl CH | ~3.33 ppm (Clear of alkyl region). | Use DMSO- |

| Exchangeable Protons | Not applicable (No OH/NH). | Not applicable. | CDCl |

Diagram 2: Analytical Workflow

The following decision tree outlines the logical flow for confirming the product structure.

Caption: Logical workflow for distinguishing the target 3,5-isomer from ortho-coupled impurities.

References

-

Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Chemical Shifts and Couplings. University of Wisconsin-Madison. Link

-

Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for halogenated benzene shifts). Link

-

Organic Syntheses. (2014). Preparation of Cyclopropyl Methyl Ketone (Analogous Cyclopentyl Ketone Synthesis). Org. Synth. Coll. Vol. 4, p.597. Link

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.